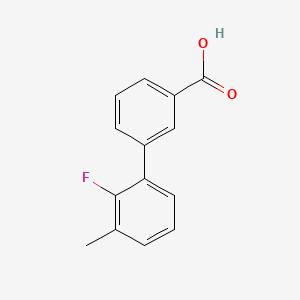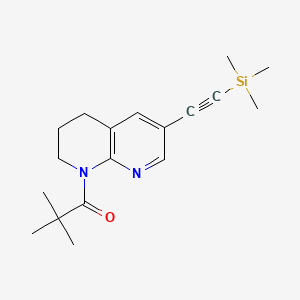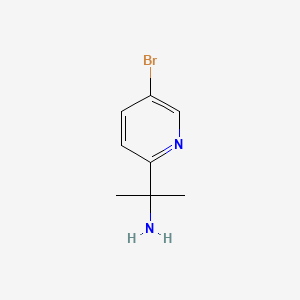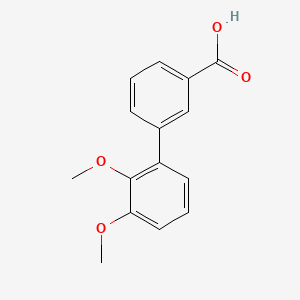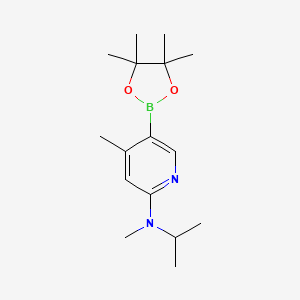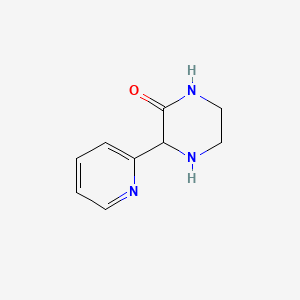
Decanoyl N-(methyl-D3)3-carnitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoyl N-(methyl-D3)3-carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is specifically labeled with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C17D3H30NO4, and it has a molecular weight of 318.47 .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Decanoyl N-(methyl-D3)3-carnitine may involve large-scale esterification processes using automated reactors. The deuterium labeling is achieved through the use of deuterated reagents, ensuring high purity and consistency in the final product .
化学反应分析
Types of Reactions
Decanoyl N-(methyl-D3)3-carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include decanoic acid, decanol, and various substituted carnitine derivatives .
科学研究应用
Decanoyl N-(methyl-D3)3-carnitine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: The compound is used to study fatty acid metabolism and mitochondrial function.
Medicine: It is employed in the diagnosis of metabolic disorders, particularly those involving fatty acid oxidation.
Industry: The compound is used in the development of nutritional supplements and pharmaceuticals.
作用机制
Decanoyl N-(methyl-D3)3-carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The primary molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
相似化合物的比较
Similar Compounds
Octanoyl-L-carnitine: Similar in structure but with an eight-carbon chain.
Dodecanoyl-L-carnitine: Contains a twelve-carbon chain.
Hexanoyl-L-carnitine: Features a six-carbon chain.
Uniqueness
Decanoyl N-(methyl-D3)3-carnitine is unique due to its specific deuterium labeling, which enhances its utility in analytical applications. The ten-carbon chain length also provides a balance between solubility and hydrophobicity, making it versatile for various research purposes .
属性
CAS 编号 |
119766-69-7 |
|---|---|
分子式 |
C17H33NO4 |
分子量 |
318.472 |
IUPAC 名称 |
3-decanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/i2D3 |
InChI 键 |
LZOSYCMHQXPBFU-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
同义词 |
Decanoyl N-(methyl-D3)3-carnitine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


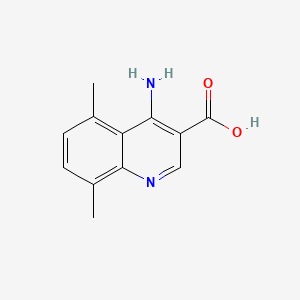
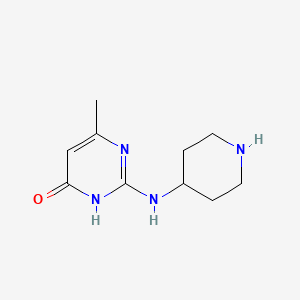
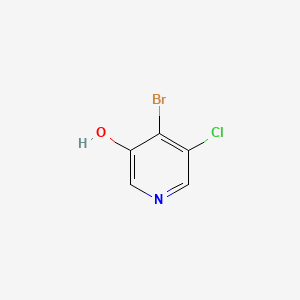
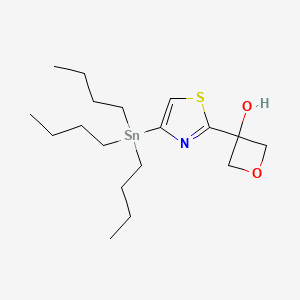
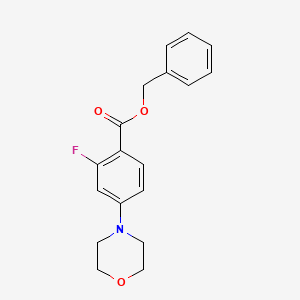
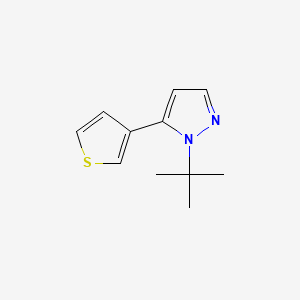
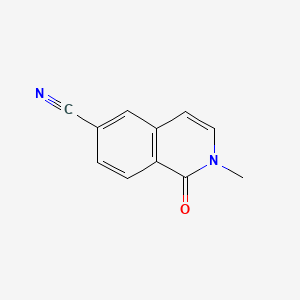
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
